molecular formula C13H13NO4 B14803768 methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B14803768
M. Wt: 247.25 g/mol
InChI Key: KTRGSRCVNPNFMP-UXBLZVDNSA-N
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Description

EINECS 233-770-3, also known by its chemical name (6R-trans)-1-[(2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium thiocyanate, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Preparation Methods

The preparation of EINECS 233-770-3 involves complex synthetic routes. The synthesis typically starts with the preparation of the core bicyclic structure, followed by the introduction of functional groups such as the carboxylic acid, oxo, and thienylacetyl groups. The final step involves the formation of the pyridinium thiocyanate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

EINECS 233-770-3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

EINECS 233-770-3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of EINECS 233-770-3 involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

EINECS 233-770-3 can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO4/c1-16-11-5-4-9(7-12(11)17-2)6-10(8-14)13(15)18-3/h4-7H,1-3H3/b10-6+

InChI Key

KTRGSRCVNPNFMP-UXBLZVDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)OC

Origin of Product

United States

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